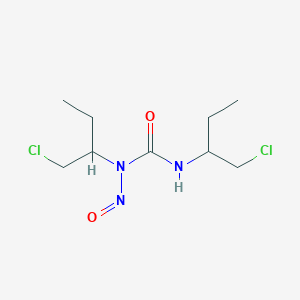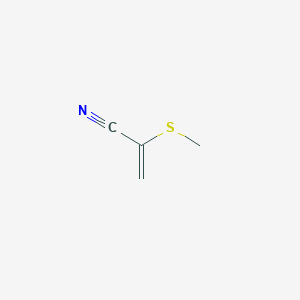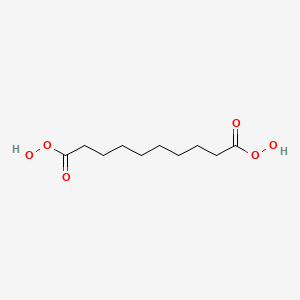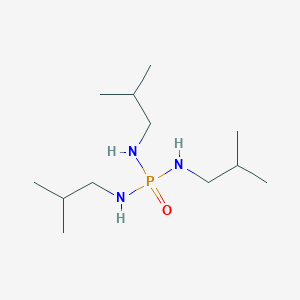
Phosphoric triamide, N,N',N''-tris(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to brown liquid with a molecular formula of C12H24N3OP and a molecular weight of 257.32 g/mol . This compound is known for its high thermal and oxidative stability, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with 2-methylpropylamine under controlled conditions to form the desired triamide. The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Hexamethylphosphoramide
- Tetramethylurea
Uniqueness
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, is unique due to its high thermal and oxidative stability, making it particularly useful in applications requiring robust performance under extreme conditions. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6141-77-1 |
|---|---|
Formule moléculaire |
C12H30N3OP |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-bis(2-methylpropylamino)phosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H30N3OP/c1-10(2)7-13-17(16,14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,13,14,15,16) |
Clé InChI |
WEGIHSDBKDJFOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNP(=O)(NCC(C)C)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



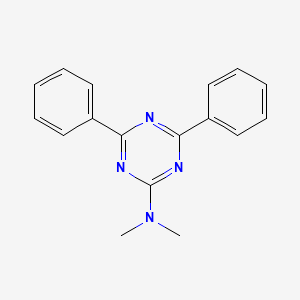
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
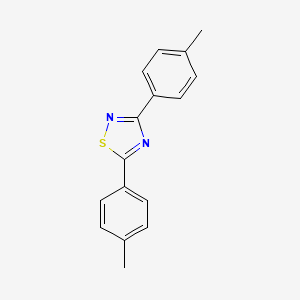

![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
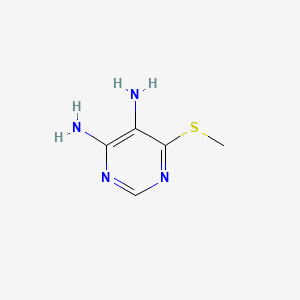
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
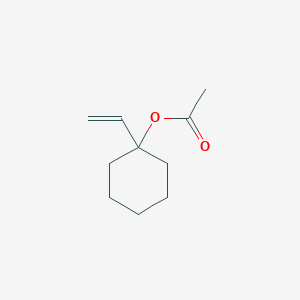
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
